molecular formula C11H13N B12445985 3-(2,3-Dimethylphenyl)propanenitrile

3-(2,3-Dimethylphenyl)propanenitrile

Cat. No.: B12445985
M. Wt: 159.23 g/mol
InChI Key: VODYLZTYIBTABE-UHFFFAOYSA-N
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Description

3-(2,3-Dimethylphenyl)propanenitrile is an aromatic nitrile compound featuring a propanenitrile backbone substituted with a 2,3-dimethylphenyl group.

Properties

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

3-(2,3-dimethylphenyl)propanenitrile

InChI

InChI=1S/C11H13N/c1-9-5-3-6-11(10(9)2)7-4-8-12/h3,5-6H,4,7H2,1-2H3

InChI Key

VODYLZTYIBTABE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CCC#N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethylphenyl)propanenitrile typically involves the reaction of 2,3-dimethylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through the ammoxidation of 2,3-dimethylpropylbenzene. This process involves the reaction of the starting material with ammonia and oxygen in the presence of a catalyst, typically a metal oxide, at elevated temperatures.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethylphenyl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: 3-(2,3-Dimethylphenyl)propanoic acid.

    Reduction: 3-(2,3-Dimethylphenyl)propanamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(2,3-Dimethylphenyl)propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethylphenyl)propanenitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The aromatic ring and methyl substituents can also affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-[(2,3-Dimethylphenyl)amino]propanenitrile (CAS 36034-59-0)

  • Structural Difference: Replaces the nitrile’s β-hydrogen with an amino group (-NH-), creating a secondary amine linkage.
  • Reactivity: The amino group enhances hydrogen-bonding capacity and basicity, making it more reactive in acid-base reactions compared to the non-amino analog. This difference is critical in drug design, where amino groups improve solubility and bioavailability .
  • Applications : Used as a versatile small-molecule scaffold in medicinal chemistry, contrasting with the nitrile’s role in radical reactions or polymer intermediates .

3-Phenyl-2-(p-tolyl)propanenitrile (3b) and 2,3-Diphenylpropanenitrile (3a)

  • Structural Difference : Aryl substituents (phenyl, p-tolyl) vs. 2,3-dimethylphenyl.
  • Electronic Effects : The methyl groups in 3-(2,3-dimethylphenyl)propanenitrile donate electron density via hyperconjugation, stabilizing intermediates in radical reactions (e.g., cyanation). In contrast, aryl groups in 3a/3b provide resonance stabilization, favoring electrophilic aromatic substitution .
  • Spectroscopic Data : ¹H NMR of 3a/3b shows deshielded aromatic protons (δ 7.2–7.5 ppm), while methyl groups in this compound would exhibit upfield shifts (δ 2.2–2.5 ppm for -CH₃) .

Threo-2,3-Diphenyl-3-(triphenylstannyl)propanenitrile (16)

  • Structural Difference : Incorporates a triphenylstannyl (-SnPh₃) group instead of methyl substituents.
  • Reactivity : The stannyl group acts as a leaving group, facilitating elimination reactions to form alkenes (e.g., 18) under mild conditions. By contrast, this compound lacks such leaving groups, favoring substitution or nitrile-specific reactions (e.g., hydrolysis to amides) .
  • Synthetic Utility: Stannyl derivatives are pivotal in Stille couplings, whereas the methyl-substituted nitrile may serve as a precursor for agrochemicals via cyanoalkylation .

3-(3,4-Dimethoxyphenyl)propanenitrile (CAS 610-465-7)

  • Structural Difference : Methoxy (-OCH₃) substituents at positions 3 and 4 vs. methyl groups at 2 and 3.
  • Electronic and Steric Effects: Methoxy groups are stronger electron donors (via resonance), increasing the aromatic ring’s electron density. This enhances susceptibility to electrophilic attack compared to the sterically hindered 2,3-dimethylphenyl analog.
  • Applications : Methoxy-substituted nitriles are common in natural product synthesis (e.g., lignans), while methyl-substituted variants may optimize steric bulk for catalytic applications .

Data Tables

Table 1: Physicochemical Properties of Selected Nitriles

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Reactivity
This compound C₁₁H₁₃N 159.23 -CN, 2,3-dimethyl Nucleophilic addition, radical cyanation
3-[(2,3-Dimethylphenyl)amino]propanenitrile C₁₁H₁₄N₂ 174.24 -CN, -NH- Hydrogen bonding, acid-base reactions
3-Phenyl-2-(p-tolyl)propanenitrile (3b) C₁₆H₁₅N 221.30 -CN, aryl Electrophilic substitution
Threo-2,3-diphenyl-3-(triphenylstannyl)propanenitrile (16) C₃₃H₂₉NSn 560.25 -CN, -SnPh₃ Elimination, Stille coupling

Table 2: Reaction Outcomes for Nitrile Derivatives

Compound Reaction Conditions Major Product(s) Yield (%) Key Reference
This compound Radical cyanation Alkyl cyanides N/A
Threo-2,3-diphenyl-3-(triphenylstannyl)propanenitrile (16) NaOtBu, 25°C, 3 h 2,3-Diphenylpropenenitrile (18) 90
3-[(2,3-Dimethylphenyl)amino]propanenitrile Acid catalysis Amide derivatives N/A

Key Research Findings

Steric vs. Electronic Effects: Methyl groups in this compound provide steric hindrance, slowing electrophilic attacks but stabilizing radical intermediates. Methoxy or amino analogs prioritize electronic modulation .

Functional Group Interplay : The nitrile group’s electrophilicity is tempered by electron-donating methyl substituents, reducing reactivity toward nucleophiles compared to unsubstituted aryl nitriles .

Synthetic Versatility: Stannyl- or amino-substituted nitriles enable diverse transformations (e.g., cross-couplings, amidation), whereas this compound may excel in regioselective cyanations .

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